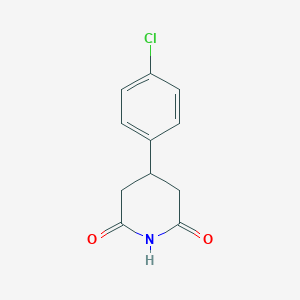

4-(4-Chlorophenyl)piperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWYRYCGOBBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057843 | |

| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-46-3 | |

| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WLF8F9WF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-(4-Chlorophenyl)piperidine-2,6-dione: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-chlorophenyl)piperidine-2,6-dione, also known as 3-(4-chlorophenyl)glutarimide, is a pivotal scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structural motif is found in molecules targeting the central nervous system and serves as a critical precursor in the synthesis of drugs like Baclofen.[3] This technical guide provides an in-depth exploration of the primary synthesis pathways for this compound. We will dissect a classical, well-established route involving the cyclization of a glutaric acid derivative and contrast it with a modern, transition-metal-free approach leveraging a Michael addition/intramolecular imidation cascade.[3][4] This document is designed for chemistry professionals, offering not just protocols, but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Piperidine-2,6-dione Core

The piperidine-2,6-dione ring system is a "privileged scaffold" in drug discovery, appearing in a multitude of bioactive molecules.[4] Its ability to present substituents in a defined three-dimensional space makes it an attractive core for interacting with biological targets. The specific derivative, this compound, has garnered significant interest for its role as a key building block for potential atypical antipsychotics and as a direct precursor to Baclofen, a muscle relaxant that acts as a GABA receptor agonist.[1][3] Understanding its synthesis is therefore fundamental for the development of these and other related therapeutic agents.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials. Two primary disconnections are considered here, corresponding to the classical and modern synthetic strategies detailed in this guide.

Figure 1: Retrosynthetic analysis of this compound.

Pathway I: Classical Synthesis via Glutaric Acid Cyclization

This is a robust and widely documented method, often employed in the context of Baclofen synthesis.[3] The strategy hinges on the formation of a 3-substituted glutaric acid, which is subsequently cyclized with an ammonia source to form the desired glutarimide ring.

Causality and Mechanistic Insight

The initial step involves a base-catalyzed condensation reaction to construct the carbon skeleton. A Claisen-type condensation between p-chlorobenzaldehyde and two equivalents of an enolizable ester like ethyl acetoacetate, followed by hydrolysis and decarboxylation, yields the key intermediate, 3-(4-chlorophenyl)glutaric acid.[3] The choice of a strong base is critical to deprotonate the α-carbon of the ester, generating the nucleophile required for the initial condensation.

The final ring-closing step is a thermal condensation with an ammonia source, such as ammonium hydroxide. Mechanistically, this proceeds through the formation of a diammonium salt of the diacid, which upon heating, eliminates water to first form a mono-amide intermediate. A subsequent intramolecular nucleophilic acyl substitution, where the remaining carboxylic acid is attacked by the amide nitrogen, followed by dehydration, yields the stable six-membered piperidine-2,6-dione ring.

References

- 1. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 4-(4-Chlorophenyl)piperidine-2,6-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(4-Chlorophenyl)piperidine-2,6-dione Derivatives

Executive Summary

The this compound scaffold, a member of the glutarimide class of compounds, represents a cornerstone in modern medicinal chemistry, most notably for its profound immunomodulatory and anticancer activities. Structurally related to the historic drug thalidomide, derivatives from this class have evolved into highly potent therapeutic agents. Their primary mechanism of action involves the strategic hijacking of the ubiquitin-proteasome system through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. By acting as "molecular glues," these compounds induce the degradation of specific cellular proteins, known as neosubstrates, that are otherwise not targeted by the ligase. This guide provides a comprehensive exploration of the biological activities stemming from this mechanism, including their well-documented anticancer and anti-inflammatory effects, and emerging evidence of antimicrobial potential. We will dissect the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for researchers and drug development professionals seeking to leverage this powerful chemical scaffold.

The 4-(Aryl)piperidine-2,6-dione Scaffold: A Privileged Structure

The core chemical entity, this compound, features a piperidine-2,6-dione (or glutarimide) ring substituted at the 4-position with a 4-chlorophenyl group.[1][2] This structure is a direct analog of thalidomide and its more potent successors, lenalidomide and pomalidomide, which are cornerstone therapies for hematologic malignancies like multiple myeloma.[3][4] The glutarimide ring is the critical pharmacophore responsible for binding to the Cereblon protein, initiating the cascade of biological effects. The substituent at the 4-position, in this case, a 4-chlorophenyl group, significantly influences the compound's steric and electronic properties, which can modulate binding affinity, substrate specificity, and overall pharmacological profile.[2]

Central Mechanism of Action: Hijacking the Cereblon E3 Ligase

The pleiotropic effects of glutarimide derivatives remained a puzzle for decades until the discovery of Cereblon (CRBN) as their primary molecular target.[3][5][6] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex, which is a key component of the cellular machinery for protein degradation.[6]

In its natural state, CRL4^CRBN^ tags specific proteins with ubiquitin, marking them for destruction by the proteasome. 4-(Aryl)piperidine-2,6-dione derivatives act as sophisticated modulators of this process. They bind to a specific pocket in CRBN, subtly altering the conformation of the substrate-binding surface.[6] This new conformation gains a high affinity for proteins that it would not normally recognize, termed "neosubstrates."[3] The CRL4^CRBN^ complex then ubiquitinates these neosubstrates, leading to their rapid degradation. This novel mechanism, often called targeted protein degradation, provides a powerful method for eliminating disease-causing proteins that are traditionally considered "undruggable" by conventional small-molecule inhibitors.[7]

Anticancer and Immunomodulatory Activity

The most extensively studied application of this scaffold is in oncology, particularly for hematologic cancers.[3]

Mechanism of Antineoplastic Action

The anticancer effects are primarily driven by the CRBN-mediated degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[3] These proteins are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to:

-

Direct Cytotoxicity: The loss of IKZF1/3 triggers apoptosis (programmed cell death) in malignant B-cells.[6]

-

Immunomodulation: The degradation of these factors in T-cells leads to increased production of Interleukin-2 (IL-2), a potent cytokine that enhances the activity of cytotoxic T-cells and Natural Killer (NK) cells, bolstering the patient's own anti-tumor immune response.[3]

-

Anti-Angiogenesis: These compounds can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[8] This effect is believed to be mediated through the modulation of factors like VEGF and FGF.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share a similar core structure, demonstrated efficacy against multiple myeloma, lymphoma, and AML cell lines, with complete inhibition of cell proliferation observed at 5 µM.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative piperidine and pyrazolidine-dione derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolidine-3,5-dione | 4-((4-bromophenyl)methylene)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (4u) | MGC-803 (Gastric) | 5.1 | [10] |

| Pyrazolidine-3,5-dione | 4-((4-bromophenyl)methylene)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (4u) | EC-109 (Esophageal) | 10.1 | [10] |

| Piperidin-4-one | 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | H929 (Myeloma) | ~1.0 | [9] |

| Piperidin-4-one | 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | MV-4-11 (AML) | ~1.0 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. The causality is clear: a reduction in the conversion of MTT to formazan is directly proportional to a decrease in metabolically active, viable cells.

-

Cell Culture: Plate human cancer cells (e.g., MV4-11 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into dark purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity

The immunomodulatory properties of these derivatives also confer significant anti-inflammatory potential.

Mechanism of Anti-inflammatory Action

The primary mechanism is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[8] Unlike many anti-inflammatory drugs that block TNF-α receptors or neutralize the protein, glutarimide derivatives enhance the degradation rate of TNF-α mRNA.[8] This reduces the overall production and secretion of the cytokine, thereby dampening the inflammatory cascade. This mechanism explains the efficacy of thalidomide in treating inflammatory conditions like erythema nodosum leprosum (ENL).[8] Studies on related pyrrole derivatives containing a 4-chlorophenyl moiety show a significant decrease in serum TNF-α and an increase in the anti-inflammatory cytokine TGF-β1, suggesting a multi-faceted immunomodulatory effect.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic, self-validating model for evaluating acute anti-inflammatory activity. The reduction in paw swelling directly measures the efficacy of the compound in suppressing localized inflammation.

-

Animal Acclimatization: Use male Wistar rats (180-200g). Allow them to acclimatize for at least one week with free access to food and water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).

-

Compound Administration: Divide animals into groups. Administer the test compound (e.g., 20 mg/kg) or a reference drug (e.g., Diclofenac, 25 mg/kg) via intraperitoneal injection. The control group receives the vehicle (e.g., saline).

-

Induction of Inflammation: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat. Carrageenan is a non-antigenic phlogistic agent that reliably induces an acute inflammatory response.

-

Edema Measurement: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema (inflammation) at each time point using the formula: % Edema = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage of inhibition of edema for each treated group compared to the control group.

Antimicrobial Activity

While less explored than their anticancer effects, piperidine-2,6-dione derivatives have shown promise as antimicrobial agents.

Evidence of Antimicrobial Effects

Several studies have synthesized and screened piperidine derivatives for activity against a range of pathogens. One study on 1-(4-chlorophenyl)piperidine-2,6-diones reported good antimicrobial activity against Escherichia coli and Bacillus subtilis.[12] Other related structures, such as N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, have demonstrated a high degree of inhibition against bacteria like Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.[13] This suggests the 4-chlorophenylpiperidine core is a viable scaffold for developing novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Zone of Inhibition (mm) | Reference |

| Piperidine-dione | Escherichia coli | Good activity reported | [12] |

| Piperidine-dione | Bacillus subtilis | Good activity reported | [12] |

| Piperidinone Carboxamide | Klebsiella pneumoniae | 19 | [13] |

| Piperidinone Carboxamide | Staphylococcus aureus | 18 | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.

Synthesis and Future Directions

The synthesis of piperidine-2,6-dione derivatives is well-established, often involving cyclization reactions.[12][14] The versatility of the scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The future of this chemical class is exceptionally bright. The foundational mechanism of CRBN modulation is now being exploited to create Proteolysis-Targeting Chimeras (PROTACs).[15] These are heterobifunctional molecules where a glutarimide "warhead" binds to CRBN, and a linker connects it to a ligand for a specific protein of interest, enabling the targeted degradation of virtually any protein in the cell. The this compound scaffold serves as a validated and highly effective starting point for the design of these next-generation therapeutics.

References

- 1. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies | springermedizin.de [springermedizin.de]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijpbs.com [ijpbs.com]

- 14. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-Chlorophenyl)piperidine-2,6-dione: A Glutarimide-Based Cereblon E3 Ligase Modulator

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 4-(4-chlorophenyl)piperidine-2,6-dione, a structural analog of thalidomide. It details the compound's mechanism of action, its foundational role in the development of targeted protein degradation technologies, and the key experimental methodologies required for its characterization.

Section 1: The Thalidomide Legacy and the Dawn of Targeted Protein Degradation

From Tragedy to Therapeutic Revolution

Thalidomide was first marketed in 1957 as a sedative and antiemetic, notably for morning sickness in pregnant women.[1][2] Its tragic teratogenic effects led to its withdrawal in 1961.[1] Decades later, the discovery of its anti-inflammatory, anti-angiogenic, and immunomodulatory properties prompted a re-evaluation, culminating in its FDA approval in 1998 for treating complications of leprosy and later, multiple myeloma.[1] This revival spurred the development of more potent and safer analogs, known as Immunomodulatory Drugs (IMiDs®), including lenalidomide and pomalidomide, which have become cornerstones of cancer therapy.[1][2][3][4]

The Core Chemical Scaffold: A Tale of Two Rings

The thalidomide molecule is a derivative of glutamic acid, characterized by two key heterocyclic rings: a phthaloyl ring and a glutarimide ring (piperidine-2,6-dione).[1] The glutarimide moiety is the critical component responsible for the molecule's interaction with its primary biological target. This compound shares this essential glutarimide core, positioning it within the same functional class of compounds that modulate the Cereblon E3 ligase complex.[5]

Section 2: Profiling this compound

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(4-chlorophenyl)glutarimide, is a derivative of glutarimide.[5][6] Its structure is defined by a central piperidine-2,6-dione ring with a 4-chlorophenyl group attached at the 4-position. This substitution influences the molecule's hydrophobicity and potential interactions with biological targets.[5]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 84803-46-3 | CymitQuimica[5] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | PubChem[6] |

| Molecular Weight | 223.66 g/mol | BuyersGuideChem[7] |

| Physical Description | Off-white solid | BuyersGuideChem[7] |

| Melting Point | 167-171 °C | BuyersGuideChem[7] |

| Boiling Point | 418.7 °C at 760 mmHg | MOLBASE[8] |

| Solubility | Soluble in Chloroform and Dioxane | BuyersGuideChem[7] |

General Synthetic Strategies for Glutarimide Derivatives

The synthesis of substituted glutarimides is a cornerstone of medicinal chemistry.[9] Common approaches often involve cyclization reactions. For instance, glutarimide itself can be prepared from glutaric acid or by the hydrolysis of pentanedinitrile.[10] The synthesis of more complex, functionally substituted glutarimides like this compound often involves multi-step processes, such as Michael addition reactions, to construct the core heterocyclic system.[9] These synthetic routes are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.[11]

Section 3: Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The CRL4^CRBN E3 Ubiquitin Ligase Complex

The therapeutic and teratogenic effects of thalidomide and its analogs are mediated by their binding to Cereblon (CRBN).[12][13] CRBN serves as the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[14][15] This complex's native function is to tag specific proteins with ubiquitin, marking them for destruction by the 26S proteasome, thereby controlling protein homeostasis.[15]

Molecular Glue: A New Paradigm of Drug Action

Glutarimide-containing compounds like this compound do not inhibit an enzyme in the traditional sense. Instead, they act as "molecular glues."[12] The glutarimide moiety binds to a specific pocket in CRBN, allosterically modifying its substrate-binding surface.[14] This newly configured surface gains affinity for proteins that are not endogenous substrates of CRBN. These newly recruited proteins are termed "neosubstrates."[13][14][16]

Neosubstrate Degradation and Downstream Effects

Once a neosubstrate is recruited to the CRL4^CRBN complex by the molecular glue, it is polyubiquitinated and subsequently degraded by the proteasome.[14] In multiple myeloma, the key neosubstrates for lenalidomide and pomalidomide are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14][17][18] The degradation of these factors leads to the downregulation of critical oncogenes like c-MYC and IRF4, resulting in potent anti-myeloma activity.[19] The specific neosubstrates targeted can vary depending on the precise chemical structure of the glutarimide analog.[14]

Caption: Mechanism of CRBN-mediated protein degradation.

Section 4: Application in Targeted Protein Degradation (TPD)

The Glutarimide Moiety as an E3 Ligase "Warhead"

The discovery of CRBN as the target of thalidomide analogs has been instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs).[16][20] PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.[20] The glutarimide core of molecules like thalidomide and its analogs serves as a highly effective "warhead" for recruiting the CRBN E3 ligase.[12][16]

Design Principles of CRBN-Recruiting PROTACs

A PROTAC based on a glutarimide warhead functions by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN E3 ligase.[20] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation. This technology allows for the targeted destruction of proteins previously considered "undruggable" by conventional inhibitors.[16] The linker length and composition are critical variables that must be optimized to ensure a productive ternary complex formation.[20]

Caption: The catalytic cycle of a CRBN-based PROTAC.

Section 5: Key Experimental Protocols for Characterization

Validating the activity of a glutarimide-based compound requires a multi-step experimental cascade to confirm target engagement, ternary complex formation, protein degradation, and downstream cellular effects.

Protocol: Cereblon Binding Affinity Assessment (TR-FRET)

-

Objective: To quantify the binding affinity of the test compound for the CRBN/DDB1 complex.

-

Principle: This is a competitive displacement assay. A known fluorescent tracer that binds to CRBN is displaced by the unlabeled test compound, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[21]

-

Methodology:

-

Reagents: Recombinant His-tagged CRBN/DDB1 complex, a fluorescently-labeled CRBN ligand (tracer), terbium-labeled anti-His antibody, and the test compound (e.g., this compound).

-

Procedure: a. Serially dilute the test compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA). b. In a 384-well microplate, add the CRBN/DDB1 complex, the anti-His-Tb antibody, and the fluorescent tracer. c. Add the serially diluted test compound to the wells. Include controls for high signal (no compound) and low signal (no tracer). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. e. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀, which can be converted to a dissociation constant (Kᵢ or Kᴅ).[21]

-

Protocol: Ternary Complex Formation Analysis (Co-Immunoprecipitation)

-

Objective: To qualitatively or semi-quantitatively demonstrate that the compound induces an interaction between CRBN and a neosubstrate in a cellular context.[22]

-

Principle: An antibody against a tagged version of CRBN or the neosubstrate is used to "pull down" the protein from cell lysate. If a ternary complex is formed, the other components will be pulled down with it and can be detected by Western blot.

-

Methodology:

-

Cell Culture: Use a relevant cell line (e.g., HEK293T or a multiple myeloma cell line like MM.1S) that may be engineered to overexpress tagged versions of the proteins (e.g., Flag-CRBN and V5-IKZF1).

-

Treatment: Treat cells with the test compound at various concentrations or a vehicle control (DMSO) for a short duration (e.g., 2-4 hours).

-

Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): a. Incubate the cleared cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) overnight at 4°C. b. Add protein A/G magnetic beads to capture the antibody-protein complexes. c. Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Detection: Elute the protein complexes from the beads using a sample buffer and heat. Separate the proteins by SDS-PAGE and perform a Western blot using antibodies against the other components of the expected complex (e.g., anti-V5 and anti-CRBN). An increased signal for the co-precipitated protein in the compound-treated lanes indicates ternary complex formation.[22]

-

Protocol: Quantifying Target Protein Degradation (Western Blotting)

-

Objective: To measure the reduction in the levels of a target neosubstrate following compound treatment.

-

Principle: Western blotting uses antibodies to detect the total amount of a specific protein in a cell lysate.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S) and treat with a dose-response of the test compound for a longer duration (e.g., 4-24 hours) to allow for protein degradation.

-

Lysis: Harvest cells and prepare whole-cell lysates using a denaturing buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1). c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensity using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). The DC₅₀ (concentration for 50% degradation) can be determined by plotting the normalized protein levels against the compound concentration.

-

Section 6: Therapeutic Potential and Future Directions

A Scaffold for Novel Therapeutics

The glutarimide scaffold, as exemplified by this compound, is a privileged structure in medicinal chemistry.[9] Its proven ability to engage the CRBN E3 ligase makes it an invaluable starting point for developing novel molecular glues and PROTACs.[17] The exploration of analogs with different substitutions on the phenyl ring or the glutarimide core allows for the fine-tuning of CRBN binding affinity and neosubstrate specificity, potentially leading to therapies for a wide range of diseases, from cancers to immunological disorders.[3][4]

Overcoming Resistance and Enhancing Selectivity

A significant challenge in cancer therapy is acquired resistance. In the context of IMiDs, resistance can emerge through mutations in CRBN or the downstream degradation machinery.[23] The development of next-generation glutarimide-based degraders aims to overcome these resistance mechanisms. Furthermore, there is a substantial effort to design compounds with higher selectivity for specific neosubstrates, thereby minimizing off-target effects and improving the therapeutic window.[16]

Future Outlook

The success of CRBN-based degraders has catalyzed a broad search for ligands that can recruit other E3 ligases from the over 600 estimated to be in the human genome.[23] This would expand the toolbox for targeted protein degradation, enabling tissue-specific protein degradation and overcoming intrinsic or acquired resistance to CRBN-based therapies. The foundational principles learned from studying compounds like this compound and their interaction with Cereblon provide the critical blueprint for this exciting future of drug discovery.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]

- 6. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Chlorophenyl)-2,6-piperidinedione | 84803-46-3 - BuyersGuideChem [buyersguidechem.com]

- 8. This compound|84803-46-3 - MOLBASE Encyclopedia [m.molbase.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]

- 11. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. gosset.ai [gosset.ai]

- 16. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 17. grant.rscf.ru [grant.rscf.ru]

- 18. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Structure and IUPAC name of 4-(4-Chlorophenyl)piperidine-2,6-dione

An In-Depth Technical Guide to 4-(4-Chlorophenyl)piperidine-2,6-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, systematic nomenclature, and key physicochemical properties. It further explores established synthetic routes, methodologies for structural elucidation, and the compound's known biological context, primarily as a registered impurity of the drug Baclofen. Safety and handling protocols based on the Globally Harmonized System (GHS) are also presented. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, or investigation of this molecule and its derivatives.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 3-(4-chlorophenyl)glutarimide, is a derivative of piperidine featuring a dione functional group and a para-substituted chlorophenyl moiety.[1][2] Its unique structure makes it a subject of interest in synthetic chemistry and as a reference standard in pharmaceutical analysis.

Structure and Nomenclature

The formal IUPAC name for this compound is This compound .[2][3] It is systematically identified by the CAS Registry Number 84803-46-3 .[1][2][4]

The molecular structure consists of a central six-membered piperidine ring, which is functionalized with two carbonyl groups at positions 2 and 6, forming a glutarimide substructure. A 4-chlorophenyl group is attached at the 4-position of this ring.

Figure 1: 2D structure of this compound.

Physicochemical Data

The compound is typically supplied as an off-white to white solid.[4][5] Its key properties, compiled from various chemical databases, are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1][2][4] |

| Molecular Weight | 223.66 g/mol | [4][6] |

| Monoisotopic Mass | 223.0400063 Da | [2][7] |

| Melting Point | 167-171 °C | [4] |

| Boiling Point (est.) | 418.7 °C at 760 mmHg | [6][8] |

| Density (est.) | 1.303 g/cm³ | [6][8] |

| Solubility | Soluble in Chloroform, Dioxane | [4] |

| InChI Key | KOZWYRYCGOBBKD-UHFFFAOYSA-N | [1][2] |

| SMILES | C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | [2][9] |

Synthesis and Purification

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, its structure as a glutarimide derivative suggests a plausible and efficient synthetic strategy based on established organic chemistry principles. The most common approach for synthesizing N-unsubstituted glutarimides involves the cyclization of corresponding glutaric acid derivatives.

A general and reliable method involves the reaction of a substituted glutaric anhydride with a source of ammonia, followed by thermal or chemical dehydration to form the imide ring.[10] This approach offers high yields and operational simplicity.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

The following protocol describes a representative synthesis based on the general principles of glutarimide formation. Causality: Acetic anhydride is used as a dehydrating agent to form the cyclic glutaric anhydride from the corresponding dicarboxylic acid. Urea serves as a convenient solid source of ammonia at high temperatures, which attacks the anhydride to form a glutaramide intermediate that subsequently cyclizes to the imide upon heating.[10]

-

Anhydride Formation :

-

In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-(4-chlorophenyl)glutaric acid in 3.0 equivalents of acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours until the solid dissolves completely, indicating the formation of 4-(4-chlorophenyl)glutaric anhydride.

-

Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude anhydride.

-

-

Imide Cyclization :

-

To the crude anhydride, add 1.5 equivalents of urea.

-

Heat the mixture with stirring in an oil bath to 150-160 °C. The mixture will melt and evolve gas. Maintain this temperature for 30-45 minutes.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the anhydride starting material.

-

-

Purification :

-

Allow the reaction mixture to cool to room temperature, resulting in a solid mass.

-

Dissolve the crude solid in a minimal amount of hot toluene or ethanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.[6]

-

Structural Elucidation and Characterization

To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed. Reputable chemical suppliers provide a comprehensive Certificate of Analysis (CoA) that typically includes data from the following methods.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is critical for confirming the proton environment. Expected signals include: aromatic protons in the 7.0-7.5 ppm range (two doublets), a multiplet for the methine proton at the 4-position, multiplets for the diastereotopic methylene protons at the 3- and 5-positions, and a broad singlet for the N-H proton.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z ≈ 224.04.[7]

-

Infrared (IR) Spectroscopy : Used to identify key functional groups. Characteristic peaks would include N-H stretching (around 3200 cm⁻¹) and strong C=O stretching for the imide carbonyls (around 1700-1750 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC) : Essential for determining the purity of the compound. A single sharp peak under appropriate conditions (e.g., reverse-phase C18 column) indicates high purity.

Biological Context and Potential Applications

Pharmaceutical Impurity

This compound is recognized in pharmaceutical contexts primarily as a known impurity of Baclofen.[2][11] Baclofen is a muscle relaxant and antispasmodic agent that acts as an agonist for the GABAB receptors. The presence of impurities in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory agencies, making the synthesis and characterization of this compound vital for use as a reference standard in quality control and analytical method development.

Potential Pharmacological Activity

While extensive research on the specific biological activity of this compound is limited, some sources suggest that it may have potential as an anti-inflammatory agent and an immunomodulator.[5] This is plausible given that the glutarimide core is a key feature of immunomodulatory drugs like thalidomide and its analogs (lenalidomide, pomalidomide). However, it must be emphasized that dedicated studies are required to validate these potential activities and elucidate any mechanism of action. Research on structurally related 4-arylpiperidine derivatives has shown a wide range of biological activities, including analgesic effects, highlighting the potential of this chemical scaffold in drug discovery.[12][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[2][6]

-

GHS Pictogram : Exclamation Mark

-

Hazard Statement : H302: Harmful if swallowed.

-

Precautionary Statements :

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local regulations.

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a well-defined chemical entity with significant relevance as a pharmaceutical impurity standard. Its synthesis is achievable through straightforward organic chemistry principles, and its structure can be unequivocally confirmed using modern analytical techniques. While its own pharmacological profile is not yet thoroughly investigated, its structural relationship to potent biologically active molecules suggests it may be a valuable scaffold for future drug discovery efforts. This guide provides the core technical information required for professionals working with this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. 4-(4-Chlorophenyl)-2,6-piperidinedione | 84803-46-3 - BuyersGuideChem [buyersguidechem.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C11H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound|84803-46-3 - MOLBASE Encyclopedia [m.molbase.com]

- 9. 84803-46-3|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Medicinal Applications of 4-(4-chlorophenyl)piperidine-2,6-dione

Abstract

The piperidine-2,6-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of immunomodulatory drugs (IMiDs) and as a versatile E3 ligase ligand for targeted protein degradation. This technical guide explores the untapped potential of a specific analog, 4-(4-chlorophenyl)piperidine-2,6-dione, in various therapeutic domains. Drawing from the well-established mechanism of related compounds and its structural similarity to known bioactives, we delineate a strategic framework for its investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the scientific rationale for its potential applications but also detailed, actionable experimental protocols to validate these hypotheses. We will delve into its prospective roles as a Cereblon (CRBN) E3 ligase modulator for applications in oncology and immunology, and as an aromatase inhibitor for endocrine therapies.

Introduction: The Piperidine-2,6-dione Scaffold and the Promise of this compound

The piperidine-2,6-dione ring system, a derivative of glutarimide, is a privileged scaffold in drug discovery. Its fame is largely attributed to thalidomide and its analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma. The therapeutic efficacy of these molecules stems from their ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is the linchpin of their potent anti-cancer and immunomodulatory effects.

This compound, also known as 3-(4-chlorophenyl)glutarimide, is a specific analog that has been underexplored. Its chemical structure is presented in Table 1. The introduction of a 4-chlorophenyl group at the 4-position of the piperidine-2,6-dione ring is anticipated to modulate its physicochemical and pharmacological properties, including its binding affinity for CRBN and potential off-target activities.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 223.65 g/mol | --INVALID-LINK-- |

| CAS Number | 84803-46-3 | --INVALID-LINK-- |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Melting Point | 167-171 °C | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform and Dioxane | --INVALID-LINK-- |

Furthermore, the structural resemblance of this compound to the aromatase inhibitor aminoglutethimide suggests a potential alternative or parallel mechanism of action. Aminoglutethimide, which also features a substituted glutarimide ring, is used in the treatment of hormone-sensitive breast cancer.[1] This dual potential as both a CRBN modulator and an aromatase inhibitor makes this compound a compelling candidate for in-depth investigation.

Synthesis of this compound

The synthesis of this compound, or 3-(p-chlorophenyl)glutarimide, can be achieved through a multi-step process starting from the Claisen condensation of ethyl acetoacetate and p-chlorobenzaldehyde.[2]

Experimental Protocol: Synthesis of 3-(p-chlorophenyl)glutarimide[3]

Step 1: Synthesis of β(p-chlorophenyl)glutaric acid

-

A stirred, hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.

-

The reaction mixture is stirred and maintained at 90-95 °C for 2 hours.

-

The mixture is then diluted with two volumes of water, washed with ether, and slowly acidified with 550 mL of concentrated hydrochloric acid.

-

The solution is chilled thoroughly and filtered.

-

The filter cake is washed several times with ice water and dried in vacuo at 60 °C to yield β(p-chlorophenyl)glutaric acid.

Step 2: Formation of β(p-chlorophenyl)glutarimide

-

15 g of β(p-chlorophenyl)glutaric acid is dissolved in 100 mL of water and 35 mL of concentrated ammonium hydroxide.

-

The solution is treated with charcoal, filtered, and then heated in an open flask until the temperature of the mixture reaches 200 °C.

-

The temperature is maintained for 30 minutes.

-

The mixture is cautiously diluted with 50 mL of absolute ethanol, heated to boiling, and then diluted with 100 mL of hot water.

-

The solution is stirred, cooled thoroughly, and filtered.

-

The filter cake is washed with ice water and dried in vacuo at 60 °C to yield β(p-chlorophenyl)glutarimide.

Potential Application I: CRBN E3 Ligase Modulation for Oncology and Immunomodulation

The primary hypothesis for the medicinal application of this compound is its function as a molecular glue, modulating the activity of the CRBN E3 ubiquitin ligase. This mechanism is central to the therapeutic effects of IMiDs.

Proposed Mechanism of Action

As depicted in the signaling pathway diagram below, we propose that this compound binds to the thalidomide-binding pocket of CRBN. This binding event is hypothesized to induce the recruitment of neosubstrates, such as Ikaros and Aiolos, to the CRL4-CRBN complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these transcription factors is known to have potent anti-proliferative effects in hematological malignancies and to modulate immune responses.[1]

Figure 1: Proposed mechanism of action of this compound as a CRBN modulator.

Experimental Workflow for Validation

To validate this proposed mechanism, a series of in vitro assays are recommended. The following workflow provides a logical progression from target engagement to cellular effects.

Figure 2: Experimental workflow for validating the CRBN-modulating activity.

Protocol 1: CRBN Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the binding of the compound to CRBN in a competitive assay format.[3][4][5]

Materials:

-

Recombinant GST-tagged human CRBN protein

-

Thalidomide-Red (or other suitable fluorescent ligand)

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Assay buffer

-

384-well low volume white plate

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add a fixed concentration of GST-tagged CRBN protein to each well.

-

Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalomide-Red to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor emission and plot against the compound concentration to determine the IC₅₀ value.

Protocol 2: Neosubstrate Degradation Assay (Western Blot)

This assay will determine if the binding of the compound to CRBN leads to the degradation of its neosubstrates, Ikaros and Aiolos, in a relevant cell line (e.g., multiple myeloma cell line MM.1S).[1][6]

Materials:

-

MM.1S cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lysis buffer

-

Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed MM.1S cells in a 6-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of Ikaros and Aiolos degradation.

Protocol 3: Cancer Cell Viability Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This will assess the anti-proliferative effect of the compound on cancer cells.[7][8]

Materials:

-

Cancer cell line (e.g., MM.1S)

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 4: Immunomodulatory Effect Assay (Cytokine Release in PBMCs)

This assay evaluates the immunomodulatory properties of the compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[9][10][11]

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for relevant cytokines (e.g., IL-2, IL-6, TNF-α, IL-10)

-

96-well plate

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Seed 1 x 10⁵ PBMCs per well in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-2, IL-6, TNF-α, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of the compound on cytokine production.

Potential Application II: Aromatase Inhibition for Endocrine Therapies

The structural similarity of this compound to aminoglutethimide, a known aromatase inhibitor, suggests a potential application in hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer.[1] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.

Proposed Mechanism of Action

We hypothesize that this compound may act as a competitive inhibitor of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This would lead to a reduction in circulating estrogen levels, which in turn would inhibit the growth of ER+ cancer cells.

Experimental Workflow for Validation

Figure 3: Experimental workflow for validating aromatase inhibitory activity.

Protocol 5: In Vitro Aromatase Inhibition Assay (Fluorometric)

A fluorometric assay provides a high-throughput method to screen for aromatase inhibitors.[12][13][14]

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorogenic aromatase substrate

-

NADPH generating system

-

Aromatase assay buffer

-

This compound

-

Letrozole (positive control inhibitor)

-

White 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and letrozole in the assay buffer.

-

In a white 96-well plate, add the compound dilutions.

-

Add the recombinant aromatase enzyme and the NADPH generating system to each well.

-

Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (e.g., Ex/Em = 488/527 nm).

-

Calculate the rate of reaction for each concentration and determine the IC₅₀ value for the compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant therapeutic potential. Based on its structural features, this guide has outlined two primary avenues for investigation: its role as a CRBN E3 ligase modulator and as an aromatase inhibitor. The detailed experimental workflows and protocols provided herein offer a clear and actionable path for researchers to systematically evaluate these hypotheses.

Successful validation of its CRBN-modulating activity could position this compound as a novel agent for hematological malignancies and autoimmune diseases. Concurrently, confirmation of its aromatase inhibitory effects would open doors for its development in the treatment of hormone-dependent cancers. Further studies should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to fully elucidate its potential as a clinical candidate. The exploration of this compound is a compelling endeavor that could lead to the development of new and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 3. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. epa.gov [epa.gov]

- 13. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

An In-Depth Technical Guide to 3-(4-Chlorophenyl)glutarimide: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 3-(4-chlorophenyl)glutarimide, a key chemical intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis protocols, physicochemical properties, and its significant role in the production of the muscle relaxant Baclofen. Furthermore, it explores the broader therapeutic potential of the glutarimide scaffold, offering insights into its immunomodulatory and anti-inflammatory activities.

Introduction and Chemical Identity

3-(4-Chlorophenyl)glutarimide, also known by its IUPAC name 4-(4-chlorophenyl)piperidine-2,6-dione, is a glutarimide derivative with a chlorophenyl substituent.[1] Its strategic importance lies primarily in its role as a direct precursor to Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used in the management of spasticity.[2][3] Beyond its established role as a synthetic intermediate, the glutarimide core of this molecule is a pharmacophore of significant interest, found in a class of compounds with potent immunomodulatory and anti-inflammatory properties.[4]

Chemical Structure:

Figure 1: Chemical structure of 3-(4-chlorophenyl)glutarimide.

Physicochemical Properties

3-(4-Chlorophenyl)glutarimide is typically an off-white to brown solid.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 84803-46-3 | [6] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [6] |

| Molecular Weight | 223.65 g/mol | [6] |

| Appearance | Off-white to brown solid | [5] |

| Melting Point | 125-129 °C | [2] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [4] |

| pKa (Predicted) | 11.30 ± 0.40 | [5] |

Synthesis of 3-(4-Chlorophenyl)glutarimide

The synthesis of 3-(4-chlorophenyl)glutarimide is a critical step in the overall production of Baclofen. The most common and efficient method involves the cyclization of β-(p-chlorophenyl)glutaric acid with a source of ammonia.[2]

Synthesis Workflow

The synthesis proceeds through a two-step pathway starting from the Claisen condensation of p-chlorobenzaldehyde and ethyl acetoacetate to form β-(p-chlorophenyl)glutaric acid, which is then cyclized to the desired glutarimide.

Figure 2: Workflow for the synthesis of 3-(4-chlorophenyl)glutarimide.

Detailed Experimental Protocol

The following protocol is adapted from a reported facile and efficient synthesis method.[2]

Materials:

-

β-(p-chlorophenyl)glutaric acid

-

Concentrated ammonium hydroxide

-

Absolute ethanol

-

Deionized water

-

Activated charcoal

Procedure:

-

In a suitable flask, dissolve 15 g of β-(p-chlorophenyl)glutaric acid in 100 mL of water and 35 mL of concentrated ammonium hydroxide.

-

Add activated charcoal to the solution, stir, and filter to decolorize.

-

Heat the filtrate in an open flask until the temperature of the mixture reaches 200 °C.

-

Maintain the temperature at 200 °C for 30 minutes.

-

Cautiously dilute the hot mixture with 50 mL of absolute ethanol.

-

Heat the solution to boiling and then add 100 mL of hot water.

-

Stir the solution and allow it to cool thoroughly to facilitate crystallization.

-

Filter the precipitate, wash the filter cake with ice water, and dry in vacuo at 60 °C to yield 3-(4-chlorophenyl)glutarimide.

Expected Yield: Approximately 78%.[2]

Applications in Drug Development

Key Intermediate in Baclofen Synthesis

The primary and most well-documented application of 3-(4-chlorophenyl)glutarimide is as a crucial intermediate in the synthesis of Baclofen.[2][7] The conversion to Baclofen is achieved through a Hofmann rearrangement.[2]

Materials:

-

3-(4-chlorophenyl)glutarimide

-

Sodium hydroxide

-

Bromine

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Cool 5 g of 3-(4-chlorophenyl)glutarimide to 10-15 °C.

-

At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.

-

Over a period of 20 minutes, add 4 g of bromine to the mixture.

-

Stir the reaction mixture for 8 hours at 20-25 °C.

-

Cautiously adjust the pH of the solution to 7 with concentrated hydrochloric acid, which will cause the precipitation of finely crystalline 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen).

-

The crude product can be purified by recrystallization from water.

Expected Yield: Approximately 81%.[2]

Figure 3: Conversion of 3-(4-chlorophenyl)glutarimide to Baclofen.

Potential as a Bioactive Scaffold

While the primary use of 3-(4-chlorophenyl)glutarimide is as a synthetic intermediate, the glutarimide ring system is a well-established pharmacophore with diverse biological activities.[4] Glutarimide derivatives, such as thalidomide and its analogs (lenalidomide and pomalidomide), are known to exert their therapeutic effects by binding to the E3 ubiquitin ligase cereblon (CRBN).[8][9] This interaction leads to the targeted degradation of specific proteins, resulting in immunomodulatory, anti-inflammatory, and anti-angiogenic effects.[9]

Although specific biological data for 3-(4-chlorophenyl)glutarimide is not extensively reported in the literature, its structural similarity to other bioactive glutarimides suggests potential for similar activities.[4] Further research is warranted to explore its intrinsic anti-inflammatory and immunomodulatory properties.

Figure 4: General mechanism of action for glutarimide-based cereblon (CRBN) ligands.

Spectral Data for Characterization

Comprehensive characterization of 3-(4-chlorophenyl)glutarimide is essential for quality control in its synthesis and subsequent use. While full spectral data is often provided by commercial suppliers upon request, key expected spectral features are outlined below.[6]

-

¹H NMR: Expected signals would include multiplets for the aliphatic protons of the glutarimide ring and aromatic protons of the chlorophenyl group, as well as a broad singlet for the N-H proton. A reported ¹H NMR spectrum in CDCl₃ showed multiplets at approximately 2.6 ppm (4H) and 3.3 ppm (1H) for the glutarimide ring protons, and a multiplet around 7.4 ppm (4H) for the aromatic protons.[2]

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and strong carbonyl (C=O) stretching vibrations of the imide group (around 1700 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 223.65), with an isotopic pattern characteristic of a molecule containing one chlorine atom.

Conclusion

3-(4-Chlorophenyl)glutarimide is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined role as a key intermediate in the synthesis of Baclofen underscores its practical importance. The detailed synthetic protocols provided in this guide offer a practical framework for its preparation and subsequent conversion. Furthermore, the exploration of the glutarimide scaffold's broader biological potential opens avenues for future research into the intrinsic therapeutic properties of 3-(4-chlorophenyl)glutarimide and its analogs. As drug development continues to evolve, a thorough understanding of such pivotal intermediates is indispensable for innovation and the efficient production of life-saving medicines.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 3. Classics in Chemical Neuroscience: Baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Modern Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology.[1][2] Its remarkable versatility, stemming from its conformational flexibility and ability to engage in diverse molecular interactions, has established it as a foundational structural motif in a multitude of clinically successful anticancer agents.[1][3] This technical guide provides a comprehensive exploration of the anticancer properties of piperidine and its derivatives. It delves into the intricate structure-activity relationships (SAR), elucidates the diverse mechanisms of action, and presents detailed, field-proven experimental protocols for the evaluation of these compounds. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering the technical accuracy and practical insights necessary to navigate the complexities of piperidine-based anticancer drug discovery.

Introduction: The Significance of the Piperidine Moiety in Oncology

The piperidine scaffold is a recurring feature in a wide array of natural products and synthetic pharmaceuticals, including more than twenty classes of pharmaceutical agents.[4][5] Its prevalence in drug design is not coincidental but rather a testament to its favorable physicochemical properties, which can enhance a molecule's potency, selectivity, and bioavailability.[4][6] In the context of cancer therapy, the incorporation of a piperidine ring can profoundly influence a compound's ability to interact with specific biological targets, leading to the disruption of critical cellular processes that drive tumorigenesis.[1]

Piperidine-containing compounds have demonstrated efficacy against a broad spectrum of cancers, including breast, prostate, colon, lung, and ovarian cancers.[7][8][9][10] Their anticancer effects are often multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of key signaling pathways that govern cell proliferation and survival.[7][8][11] This guide will systematically dissect these aspects, providing a granular understanding of how the piperidine scaffold contributes to anticancer activity.

Deciphering the Anticancer Mechanisms of Piperidine Derivatives

The anticancer prowess of piperidine derivatives lies in their ability to modulate a diverse array of cellular targets and signaling pathways that are frequently dysregulated in cancer. This section will explore the key mechanisms through which these compounds exert their therapeutic effects.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many piperidine-based compounds combat cancer is by triggering apoptosis, the cell's intrinsic suicide program.[12] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic process. For instance, piperine, a naturally occurring piperidine alkaloid found in black pepper, has been shown to induce apoptosis by activating caspase-3 and caspase-9.[12] Furthermore, piperidine derivatives can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[7]

In addition to inducing apoptosis, piperidine derivatives can also halt the relentless proliferation of cancer cells by arresting the cell cycle at various checkpoints.[7][13] This prevents cancer cells from dividing and propagating. For example, the piperidine derivative DTPEP has been observed to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle in the G0/G1 phase.[7]

Modulation of Key Signaling Pathways

The aberrant activation of intracellular signaling pathways is a hallmark of many cancers. Piperidine derivatives have been shown to interfere with several of these critical cascades, thereby thwarting cancer cell growth and survival.[7][8][9][10]